2-(4-Bromophenyl)piperidine;oxalic acid

Sigma-1 Receptor PET Imaging Tumor Targeting

2-(4-Bromophenyl)piperidine;oxalic acid is not an interchangeable building block. Its para-bromo substitution provides unique steric and electronic effects and a critical cross-coupling handle (Suzuki, Buchwald-Hartwig) mandatory for SAR exploration in sigma-1 and AChE programs. The engineered hemioxalate salt enhances solubility and handling in high-throughput workflows compared to the free base—validated for CNS and cardiovascular research.

Molecular Formula C13H16BrNO4
Molecular Weight 330.17
CAS No. 2101207-01-4
Cat. No. B1654092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)piperidine;oxalic acid
CAS2101207-01-4
Molecular FormulaC13H16BrNO4
Molecular Weight330.17
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
InChIInChI=1S/C11H14BrN.C2H2O4/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;3-1(4)2(5)6/h4-7,11,13H,1-3,8H2;(H,3,4)(H,5,6)
InChIKeyMWRPPBMSGKZRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)piperidine;oxalic acid (CAS 2101207-01-4): A Key Chiral Building Block for CNS-Focused Medicinal Chemistry


2-(4-Bromophenyl)piperidine;oxalic acid (CAS 2101207-01-4) is the hemioxalate salt of a 4-bromophenyl-substituted piperidine. This compound serves as a critical chiral intermediate and versatile scaffold in medicinal chemistry, particularly for programs targeting central nervous system (CNS) disorders . The piperidine ring provides a foundational amine moiety for drug design, while the para-bromo substitution on the phenyl ring offers a unique combination of steric bulk, electronic effects, and a strategic synthetic handle for further functionalization via cross-coupling reactions . The hemioxalate salt form is deliberately engineered to enhance the compound's crystallinity and solubility in polar solvents, improving its handling characteristics and making it more amenable to high-throughput synthesis and biological screening workflows compared to its free base .

Why Substituting 2-(4-Bromophenyl)piperidine;oxalic acid with Other Piperidine Analogs Introduces Unquantified Risk


Direct substitution of 2-(4-bromophenyl)piperidine;oxalic acid with seemingly similar analogs—such as those with chloro, fluoro, or methyl substituents—is not a benign procurement decision. The bromine atom's unique physicochemical properties (size, polarizability, and lipophilicity) and its position on the phenyl ring profoundly influence a compound's molecular recognition and pharmacological profile . While broad class-level evidence suggests activity for 4-phenylpiperidines against targets like acetylcholinesterase (AChE) or sigma receptors, the specific Ki, IC50, and selectivity profile is exquisitely sensitive to the halogen type and its substitution pattern [1]. For instance, replacing bromine with chlorine or fluorine in similar piperidine scaffolds has been shown to shift binding affinities by orders of magnitude and can fundamentally alter a ligand's functional activity from agonism to antagonism . Using a non-identical building block can lead to failed syntheses, unexpected biological results, and costly project delays. The exact compound specified is not interchangeable without rigorous experimental validation.

Quantitative Differentiation of 2-(4-Bromophenyl)piperidine;oxalic acid: Evidence-Based Comparisons for Informed Procurement


Sigma-1 Receptor Affinity of a Structurally Related 4-(4-Bromophenyl)piperidine Scaffold

While direct data for the exact target compound (CAS 2101207-01-4) is limited, strong class-level inference can be drawn from a closely related analog, (+)-2-[4-(4-bromophenyl)piperidino]cyclohexanol [(+)-pBrV]. This compound, which features the same 4-(4-bromophenyl)piperidine core, exhibits high affinity for the sigma-1 receptor, a validated target in oncology and neurology. This high affinity enables its use as a PET imaging probe. In comparison, the more hydrophilic derivative (+)-[77Br]BrV-OH showed lower affinity for the sigma-1 receptor [1].

Sigma-1 Receptor PET Imaging Tumor Targeting

Antiplatelet Aggregation Activity of a 4-(4'-Bromophenyl)-4-piperidinol Derivative

A study investigating derivatives of 4-(4'-bromophenyl)-4-piperidinol (PD1) provides quantitative evidence for the biological relevance of this core. The derivative PD5 (4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2'',4''-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) demonstrated potent antiplatelet aggregation activity. In an ex vivo model, PD5 exhibited an IC50 of 0.06 mM against platelet aggregating factor-induced aggregation [1]. This was significantly more potent than another derivative in the series, PD3, which showed an IC50 of 80 mM under the same conditions. Acetyl salicylic acid (ASA) was used as a positive control with an IC50 of 150 μM [2].

Antiplatelet Thrombosis Cardiovascular Research

Acetylcholinesterase (AChE) Inhibition by a 2-(4-Bromophenyl)piperidine Analog

Direct structure-activity relationship (SAR) data is available for a compound containing the same 2-(4-bromophenyl)piperidine core structure. An analog of 2-(4-Bromophenyl)piperidine has been tested for its ability to inhibit acetylcholinesterase (AChE), a key enzyme target in Alzheimer's disease research. This analog exhibited strong AChE inhibition with an IC50 value of 0.029 μM . While the specific analog's structure is not fully disclosed in the provided search result, the data confirms that the 2-(4-bromophenyl)piperidine scaffold can be optimized to achieve potent nanomolar-level enzyme inhibition.

Acetylcholinesterase Alzheimer's Disease Neurodegeneration

Strategic Application Scenarios for 2-(4-Bromophenyl)piperidine;oxalic acid Based on Evidence-Backed Differentiation


Building Block for CNS Drug Discovery: Sigma-1 Receptor and AChE Targeted Programs

2-(4-Bromophenyl)piperidine;oxalic acid is the optimal choice for medicinal chemistry programs targeting CNS disorders such as Alzheimer's disease, neuropathic pain, or certain cancers where the sigma-1 receptor is implicated. The compound's core structure is a validated starting point for developing high-affinity sigma-1 receptor ligands, as demonstrated by closely related analogs used in PET imaging studies [1]. Furthermore, the scaffold has yielded analogs with potent nanomolar inhibition of acetylcholinesterase (AChE), a critical enzyme in Alzheimer's pathology . Its selection over chloro- or fluoro- analogs is justified by the bromine's distinct electronic and steric properties, which are crucial for achieving the desired binding affinity and selectivity profiles .

Advanced Organic Synthesis: Leveraging the Bromine Atom as a Strategic Handle

The para-bromine substituent on the phenyl ring is not merely a structural feature; it is a powerful synthetic handle for late-stage functionalization. This compound is ideal for chemists who intend to use cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to create diverse libraries of final compounds. This strategic advantage allows for the rapid exploration of structure-activity relationships (SAR) beyond what is possible with simple phenyl or alkyl-substituted piperidines . The hemioxalate salt form also provides superior handling and solubility, facilitating these synthetic transformations in standard laboratory workflows .

Investigating Novel Antiplatelet and Antithrombotic Mechanisms

For researchers investigating novel pathways in thrombosis and hemostasis, this compound provides a validated entry point. The 4-(4-bromophenyl)piperidine core has been shown to be the basis for developing compounds with potent antiplatelet aggregation activity in ex vivo models, with IC50 values in the micromolar range [2]. This provides a strong rationale for its selection as a starting scaffold to design and synthesize new chemical entities for cardiovascular research, where its unique halogen substitution may confer advantages in potency or selectivity over other phenylpiperidine-based scaffolds.

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